molecular formula C8H16N2 B14681389 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole CAS No. 30433-50-2

4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14681389
CAS No.: 30433-50-2
M. Wt: 140.23 g/mol
InChI Key: OAFUCMJZFAPELE-UHFFFAOYSA-N
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Description

4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. This method is based on the Claisen–Schmidt-type aldol-crotonic condensation of acetyl derivatives with aromatic aldehydes . The reaction conditions include:

    Reagents: Hydrazine hydrate, acetic acid

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole oxides

    Reduction: Formation of dihydropyrazole derivatives

    Substitution: Introduction of functional groups at the nitrogen atoms or carbon atoms in the ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

Scientific Research Applications

4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties

    Medicine: Explored for its analgesic and antitumor activities

    Industry: Utilized in

Properties

CAS No.

30433-50-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C8H16N2/c1-3-5-8-7(4-2)6-9-10-8/h6-8,10H,3-5H2,1-2H3

InChI Key

OAFUCMJZFAPELE-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C=NN1)CC

Origin of Product

United States

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